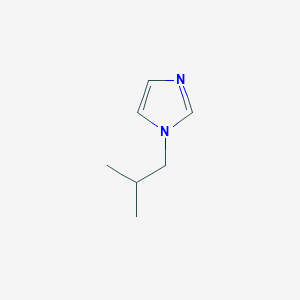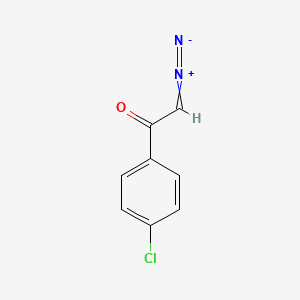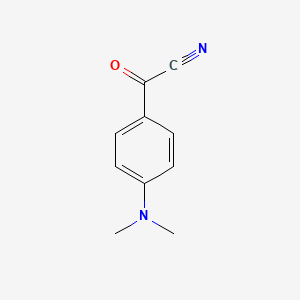
5-(Aminomethyl)-2-methyltriazol-4-amine;phosphoric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-2-methyltriazol-4-amine;phosphoric acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a triazole ring substituted with an aminomethyl group and a methyl group, along with a phosphoric acid moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-methyltriazol-4-amine;phosphoric acid typically involves the formation of the triazole ring followed by the introduction of the aminomethyl and methyl groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an azide with an alkyne in the presence of a copper catalyst can yield the triazole ring. Subsequent functionalization with aminomethyl and methyl groups can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
5-(Aminomethyl)-2-methyltriazol-4-amine;phosphoric acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the triazole ring, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can produce a range of functionalized triazoles with different chemical properties.
科学的研究の応用
5-(Aminomethyl)-2-methyltriazol-4-amine;phosphoric acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases that involve specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and specific reactivity.
作用機序
The mechanism of action of 5-(Aminomethyl)-2-methyltriazol-4-amine;phosphoric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
類似化合物との比較
Similar Compounds
Similar compounds to 5-(Aminomethyl)-2-methyltriazol-4-amine;phosphoric acid include other triazole derivatives with different substituents, such as:
- 5-(Aminomethyl)-2-furancarboxylic acid
- 2,5-bis(aminomethyl)furan
- 5-(Hydroxymethyl)furfural
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications where these properties are desired, such as in the development of new materials and pharmaceuticals.
特性
CAS番号 |
50533-66-9 |
|---|---|
分子式 |
C4H12N5O4P |
分子量 |
225.14 g/mol |
IUPAC名 |
5-(aminomethyl)-2-methyltriazol-4-amine;phosphoric acid |
InChI |
InChI=1S/C4H9N5.H3O4P/c1-9-7-3(2-5)4(6)8-9;1-5(2,3)4/h2,5H2,1H3,(H2,6,8);(H3,1,2,3,4) |
InChIキー |
CVRRDBSCESVZDB-UHFFFAOYSA-N |
正規SMILES |
CN1N=C(C(=N1)N)CN.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13995679.png)







![[1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea](/img/structure/B13995736.png)
![2-Tert-butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B13995746.png)



